molecular formula C20H29NO4 B5629507 (3R*,4R*)-1-[3-(methoxymethyl)benzoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

(3R*,4R*)-1-[3-(methoxymethyl)benzoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

Cat. No. B5629507
M. Wt: 347.4 g/mol
InChI Key: ZVBUYZHEKRRQEN-QRWLVFNGSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-Hydroxy-6-methyl-2-pyridone demonstrates a method of forming complex molecules through reactions with benzylidenemalononitriles or α-cyanoacrylic esters, showing the versatility of pyridone derivatives in chemical synthesis (Mekheimer, Mohamed, & Sadek, 1997).

Molecular Structure Analysis

Molecular structure is critical for understanding a compound's reactivity and physical properties. The crystal structures of related compounds, such as 3-benzoyl-4-hydroxy-4-phenyl-(N-methyl)piperidine, reveal the importance of weak intermolecular hydrogen bonds in stabilizing molecular conformations, which could be relevant for the compound (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving similar molecules often result in the formation of fused ring systems or other complex structures. For example, the reaction of 4H-pyrano[3,2-c]pyridines with acetic anhydride can lead to the formation of fused systems, illustrating the types of transformations that might be applicable to the compound of interest (Mekheimer, Mohamed, & Sadek, 1997).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are directly related to its molecular structure. The analysis of related compounds' crystal structures provides insights into how molecular arrangements can influence physical properties (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further chemical modifications, are key for understanding a compound's applications. Studies on similar molecules offer a foundation for predicting the behavior of the compound under chemical transformations (Mekheimer, Mohamed, & Sadek, 1997).

properties

IUPAC Name

[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-[3-(methoxymethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-15-13-21(9-8-20(15,23)18-6-10-25-11-7-18)19(22)17-5-3-4-16(12-17)14-24-2/h3-5,12,15,18,23H,6-11,13-14H2,1-2H3/t15-,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBUYZHEKRRQEN-QRWLVFNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=CC=CC(=C3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=CC=CC(=C3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-1-[3-(methoxymethyl)benzoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

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